(Cymene)ruthenium dichloride dimer basic properties
(Cymene)ruthenium dichloride dimer basic properties
An In-depth Technical Guide to (Cymene)ruthenium Dichloride Dimer: Properties, Reactivity, and Applications
Executive Summary
(Cymene)ruthenium dichloride dimer, formally known as di-μ-chloro-bis[(p-cymene)chlororuthenium(II)] and denoted as [RuCl₂(p-cymene)]₂, is a cornerstone organometallic compound that serves as a vital precursor in homogeneous catalysis, medicinal chemistry, and materials science.[1][2] This air-stable, red-orange solid is prized for its versatility, stemming from the stable η⁶-coordination of the p-cymene ligand and the reactive, labile chloride ligands.[3][4] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, characterization, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development. We delve into the causality behind its reactivity, provide field-proven experimental protocols, and illustrate its functional pathways through structured diagrams.
Introduction: Significance and Structural Features
The utility of [RuCl₂(p-cymene)]₂ lies in its identity as a pre-catalyst. The dimeric structure, featuring two bridging chloride ligands, provides stability for storage and handling.[4][5] However, in the presence of Lewis bases or coordinating solvents, the dimer readily cleaves to form catalytically active 16-electron monomeric species, [RuCl₂(p-cymene)L].[1][6]
These monomers adopt a characteristic pseudo-octahedral geometry, often referred to as a "piano-stool" structure.[7] In this configuration, the p-cymene ring forms the "seat," coordinated to the ruthenium atom, while the two chloride ligands and a coordinating ligand 'L' constitute the "legs."[7] The p-cymene ligand is a robust spectator ligand that stabilizes the ruthenium center while the lability of the chloride ligands allows for facile substitution, which is the basis of its extensive chemistry.[3]
Structural Analysis: Single-crystal X-ray diffraction confirms the dimeric structure where each ruthenium atom is η⁶-coordinated to a p-cymene ring and bonded to two bridging and one terminal chloride ligand.[8] The coordination geometry around each ruthenium center is a distorted octahedron.[6] The Ru-Ru distance is typically too long for any significant metal-metal bonding.[9]
Synthesis and Characterization
The most common and efficient synthesis involves the reaction of hydrated ruthenium(III) chloride with α-phellandrene, which serves as the in-situ source of p-cymene through dehydrogenation.[1][8] This one-step method is highly effective, often yielding the product in over 90% yield.[3]
Detailed Synthesis Protocol
This protocol describes a standard laboratory-scale synthesis of [RuCl₂(p-cymene)]₂.
Causality: The choice of α-phellandrene is strategic; it is a readily available natural product that is dehydrogenated by Ru(III) at elevated temperatures to form the p-cymene ligand. Ethanol serves as both the solvent and a reducing agent, facilitating the reduction of Ru(III) to the Ru(II) state found in the final product.
Step-by-Step Methodology:
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Setup: A three-neck round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. The system is flushed with an inert gas (N₂ or Argon).
-
Reagents: Add hydrated ruthenium(III) chloride (RuCl₃·xH₂O, 1.0 eq) and ethanol (e.g., 50 mL for 10 mmol scale) to the flask.
-
Reaction Initiation: Stir the mixture to form a dark solution. Add α-phellandrene (2.0-3.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux. The solution color will gradually change. The reaction is typically refluxed for 4-6 hours.
-
Crystallization: Upon completion, cool the reaction mixture slowly to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
-
Isolation: Collect the resulting red-brown crystalline solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold ethanol and then a non-polar solvent like hexane or diethyl ether to remove unreacted starting material and organic byproducts.
-
Drying: Dry the product under vacuum to yield [RuCl₂(p-cymene)]₂.
Spectroscopic and Physical Properties
The identity and purity of the synthesized dimer are confirmed using standard analytical techniques. The data below represents typical values.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₈Cl₄Ru₂ | [1] |
| Molecular Weight | 612.39 g/mol | [2][10] |
| Appearance | Red-orange to red-brown crystalline powder | [1][11] |
| Melting Point | 247-250 °C (decomposes) | [10][12] |
| Solubility | Soluble in chlorinated solvents (CH₂Cl₂, CHCl₃), THF; slightly soluble in water (with hydrolysis). | [1] |
| ¹H NMR (CDCl₃) | δ ~5.4 (d, 2H, Ar-H), ~5.2 (d, 2H, Ar-H), ~2.9 (sept, 1H, CH), ~2.1 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, CH(CH₃)₂) | [7][13] |
| ¹³C NMR (CDCl₃) | δ ~100 (C-CH₃), ~97 (C-CH(CH₃)₂), ~82 (Ar-CH), ~81 (Ar-CH), ~31 (CH), ~22 (CH(CH₃)₂), ~19 (Ar-CH₃) | [7][14] |
| Far-IR (Ru-Cl) | Sharp, intense bands for terminal (~320 cm⁻¹) and bridging Ru-Cl stretches. | [7] |
Synthesis and Monomerization Workflow
The following diagram illustrates the synthesis from RuCl₃ and the subsequent cleavage of the dimer into its catalytically active monomeric form upon reaction with a Lewis base (L), such as a phosphine.
Caption: Synthesis of the dimer and its activation via cleavage.
Chemical Reactivity and Catalytic Applications
[RuCl₂(p-cymene)]₂ is rarely used directly in catalysis; it is almost always a precursor to the active monomeric species.[1] Its versatility has led to its application in a vast range of organic transformations.
Key Catalytic Transformations
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Asymmetric Transfer Hydrogenation (ATH): This is a flagship application. In combination with chiral ligands, such as N-tosylated diamines (e.g., TsDPEN), the dimer forms highly efficient and enantioselective catalysts for the reduction of ketones and imines using hydrogen donors like isopropanol or formic acid.[1]
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Borrowing Hydrogen Catalysis: This powerful methodology enables the N-alkylation of amines with alcohols.[1] The ruthenium catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then undergoes condensation with an amine. The resulting imine is then reduced by the "borrowed" hydrogen to yield the alkylated amine.[10]
-
C-H Bond Activation: Ruthenium-cymene complexes are effective catalysts for the direct functionalization of C-H bonds, a process that offers a more atom-economical synthetic route compared to traditional cross-coupling reactions.[8]
-
Oxidation Reactions: The complex can catalyze the oxidation of alcohols to aldehydes and ketones, often using environmentally benign oxidants like acetone.[4]
-
Hydrosilylation: It is an effective catalyst for the addition of Si-H bonds across double bonds in hydrosilylation reactions.[3][11]
Catalytic Cycle Workflow: Transfer Hydrogenation
The diagram below outlines a simplified catalytic cycle for the transfer hydrogenation of a ketone, illustrating the role of the monomeric ruthenium complex.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Applications in Medicinal Chemistry
Beyond catalysis, half-sandwich ruthenium-arene complexes derived from [RuCl₂(p-cymene)]₂ are gaining significant attention as potential anticancer agents.[15] They are considered promising alternatives to platinum-based drugs due to their potential for lower toxicity and different mechanisms of action.[15][16]
Anticancer Research
Derivatives of the ruthenium-cymene scaffold have demonstrated significant in vitro anticancer activity against a range of cancer cell lines.[15] The mechanism is believed to involve the hydrolysis of the Ru-Cl bonds, allowing the ruthenium center to bind to biological macromolecules like DNA and proteins, ultimately inducing apoptosis. The p-cymene ligand enhances lipophilicity, which aids in cellular uptake.
The general strategy involves reacting the dimer with bioactive ligands to create monomeric complexes with tailored properties. These ligands can modulate the compound's stability, reactivity, and biological targeting.
Conclusion
(Cymene)ruthenium dichloride dimer is a remarkably versatile and indispensable tool for the modern chemist. Its straightforward synthesis, air stability, and predictable reactivity make it an ideal entry point into the rich field of ruthenium catalysis. From the enantioselective synthesis of chiral molecules to the development of novel anticancer therapeutics, the applications stemming from this simple dimeric precursor continue to expand, underscoring its fundamental importance in both academic research and industrial applications.
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